(2-Fluoro-3-hydroxyphenyl)(piperidin-1-yl)methanone
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Overview
Description
(2-Fluoro-3-hydroxyphenyl)(piperidin-1-yl)methanone is an organic compound that features a fluorinated phenyl group and a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and piperidine groups in its structure imparts unique chemical and physical properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-hydroxyphenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-fluoro-3-hydroxybenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-hydroxyphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (2-Fluoro-3-oxophenyl)(piperidin-1-yl)methanone.
Reduction: Formation of (2-Fluoro-3-hydroxyphenyl)(piperidin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-3-hydroxyphenyl)(piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-hydroxyphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions. The piperidine moiety can interact with hydrophobic pockets in the target protein, stabilizing the compound-protein complex. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-3-hydroxyphenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.
(2-Fluoro-3-hydroxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
The presence of the piperidine ring in (2-Fluoro-3-hydroxyphenyl)(piperidin-1-yl)methanone imparts unique steric and electronic properties, which can influence its reactivity and binding affinity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(2-fluoro-3-hydroxyphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-9(5-4-6-10(11)15)12(16)14-7-2-1-3-8-14/h4-6,15H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVAOFYXNGFZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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